2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce halogen, alkyl, or other functional groups onto the aromatic rings .
Scientific Research Applications
2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its ability to form coordination complexes with transition metals makes it useful in the development of new materials with specific electronic and optical properties.
Coordination Chemistry: The compound’s triazole and naphthyridine moieties allow it to act as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The triazole moiety can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound’s aromatic rings can participate in π-π interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group but different core structure
Uniqueness
2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its combination of a triazole ring and a naphthyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C20H14N6O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
8-(2-methoxyphenyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C20H14N6O3/c1-29-17-5-3-2-4-16(17)25-8-6-14-12(18(25)27)10-13-15(23-14)7-9-26(19(13)28)20-21-11-22-24-20/h2-11H,1H3,(H,21,22,24) |
InChI Key |
DZLYWYZDPBZNIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5 |
Origin of Product |
United States |
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